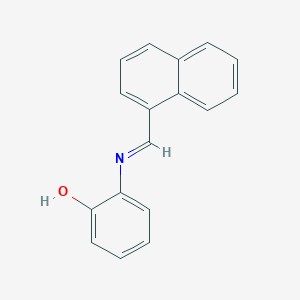
N-Cyano-N'-(4-cyanophenyl)-Thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Cyano-N’-4-cyanophenylthiourea is an organic compound with the molecular formula C9H6N4S It is characterized by the presence of both cyano and thiourea functional groups, which contribute to its unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Cyano-N’-4-cyanophenylthiourea can be synthesized through several methods. One common approach involves the reaction of 4-cyanophenyl isothiocyanate with cyanamide under controlled conditions. The reaction typically takes place in an organic solvent such as acetonitrile, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of N-Cyano-N’-4-cyanophenylthiourea often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, and may include additional steps such as solvent extraction and distillation to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-Cyano-N’-4-cyanophenylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The thiourea group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and alcohols can react with the thiourea group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Thiourea derivatives with various substituents.
Wissenschaftliche Forschungsanwendungen
N-Cyano-N’-4-cyanophenylthiourea has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as an anticancer agent and in the treatment of other diseases.
Industry: It is used in the production of dyes, agrochemicals, and electronic materials.
Wirkmechanismus
The mechanism of action of N-Cyano-N’-4-cyanophenylthiourea involves its interaction with molecular targets such as enzymes and proteins. The cyano and thiourea groups can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other biological molecules. This interaction can lead to the inhibition of enzyme activity or modulation of protein function, which is the basis for its potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Phenylthiourea: Similar structure but lacks the cyano groups.
N-Cyano-N’-phenylthiourea: Similar but with only one cyano group.
N-Cyano-N’-4-methylphenylthiourea: Similar but with a methyl group instead of a cyano group.
Uniqueness
N-Cyano-N’-4-cyanophenylthiourea is unique due to the presence of two cyano groups, which enhance its reactivity and potential for forming diverse chemical derivatives. This makes it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C9H6N4S |
|---|---|
Molekulargewicht |
202.24 g/mol |
IUPAC-Name |
1-cyano-3-(4-cyanophenyl)thiourea |
InChI |
InChI=1S/C9H6N4S/c10-5-7-1-3-8(4-2-7)13-9(14)12-6-11/h1-4H,(H2,12,13,14) |
InChI-Schlüssel |
KUDUVNLFJZOSPM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C#N)NC(=S)NC#N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-bromo-1-(3-methoxypropyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B8372857.png)
![Ethyl 1-ethyl-6-methyl-4-(tetrahydro-2H-pyran-4-ylamino)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B8372860.png)

![Dimethyl 1,7-dioxo-1,4,7,10-tetrahydroquino[8,7-h]quinoline-3,9-dicarboxylate](/img/structure/B8372867.png)


![2-amino-6-bromo-8-ethyl-4-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B8372904.png)







